molecular formula C3H4O4 B127227 Malonic acid-2-13C CAS No. 55514-11-9

Malonic acid-2-13C

Cat. No. B127227
CAS RN: 55514-11-9
M. Wt: 105.05 g/mol
InChI Key: OFOBLEOULBTSOW-OUBTZVSYSA-N
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Description

Malonic acid, a dicarboxylic acid with the chemical formula CH2(COOH)2, is a key compound in various biological and chemical processes. It has been reported in plants such as lucerne and green wheat, where it acts as a competitive inhibitor of succinic dehydrogenase, playing a role in the tricarboxylic acid cycle . Malonic acid is also an essential reactant in synthesizing higher-order carboxylic compounds and has been produced biologically, attracting interest in its extraction from fermentation bro

Scientific Research Applications

1. Analysis of Molecular Motion

Malonic acid-2-13C has been utilized in studies analyzing the motions of radicals trapped in malonic acid single crystals. By examining the temperature dependence of the 13C coupling tensors, researchers gained insights into the dynamics of these molecules, providing valuable data for understanding molecular behavior in solid states (Bonazzola, Hesse-Bezot, & Roncin, 1975).

2. Understanding Malonic Acid's Dynamic Properties

Investigations into the motional properties of malonic acid in solution have been conducted using NMR spin relaxation methods. This research focused on understanding how malonic acid behaves in various solvents, which is crucial for applications in chemistry and materials science (Fuson & Prestegard, 1982).

3. Synthesis and Characterization of Organic Compounds

Malonic acid-2-13C plays a key role in the synthesis of various organic compounds. For instance, it has been used in the creation of isotopically labeled phenolic acids for use as internal standards in mass spectrometry, enhancing the accuracy of chemical analyses (Robbins & Schmidt, 2004).

4. Advancements in Material Science

The use of malonic acid-2-13C has extended to material science, particularly in the synthesis of graphene nanoribbons. This innovative approach leverages the unique properties of malonic acid as a reducing agent, contributing to the development of advanced materials for applications like supercapacitors (Khandelwal & Kumar, 2015).

5. Metabolic Engineering and Biotechnology

Malonic acid-2-13C has been instrumental in metabolic engineering research. It is used to study the metabolic pathways in organisms like Escherichia coli for the production of malonic acid, a key component in various industrial applications. This research contributes significantly to the field of biotechnology, offering potential for more efficient and sustainable production processes (Fu, Li, Zhao, & Deng, 2022).

Safety And Hazards

Malonic acid-2-13C is classified as causing serious eye damage (Category 1, H318) . It is recommended to wear eye protection/face protection and avoid dust formation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .

Relevant Papers The paper titled “Novel malonic acid assisted synthesized porous Fe2O3 microspheres for ultra-fast response and recovery toward triethylamine” discusses the use of malonic acid in the synthesis of porous Fe2O3 microspheres . Another paper titled “Malonyl-CoA Synthetase, Encoded by” discusses the role of malonic acid in the biosynthesis of some phytoalexins, flavonoids, and many malonylated compounds .

properties

IUPAC Name

(213C)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462531
Record name Malonic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonic acid-2-13C

CAS RN

55514-11-9
Record name Malonic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonic acid-2-13C
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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